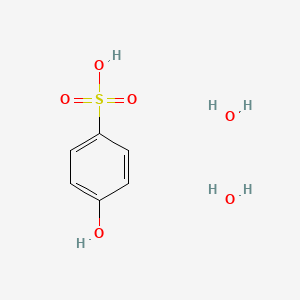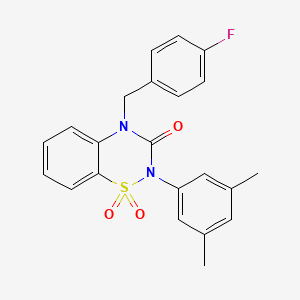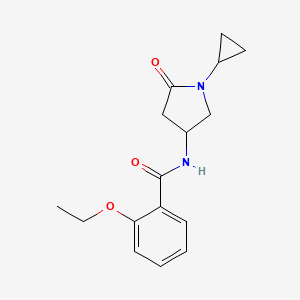![molecular formula C15H16N4OS B2424509 N-{1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrazin-2-amine CAS No. 2380097-00-5](/img/structure/B2424509.png)
N-{1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrazin-2-amine is a synthetic organic compound with the molecular formula C15H16N4OS and a molecular weight of 300.38 g/mol This compound is characterized by the presence of a 4-methylsulfanylphenyl group and a pyrazin-2-ylamino group attached to an azetidin-1-ylmethanone core
準備方法
The synthesis of N-{1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrazin-2-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the azetidinone core, followed by the introduction of the 4-methylsulfanylphenyl and pyrazin-2-ylamino groups. Common reagents and conditions used in these reactions include:
Azetidinone Formation: This step may involve the cyclization of appropriate precursors under basic or acidic conditions.
Substitution Reactions: Introduction of the 4-methylsulfanylphenyl group can be achieved through nucleophilic substitution reactions.
Amidation: The pyrazin-2-ylamino group is typically introduced via amidation reactions using suitable amine and acid derivatives.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
化学反応の分析
N-{1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrazin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The azetidinone core can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl and pyrazinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
N-{1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrazin-2-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of N-{1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
類似化合物との比較
N-{1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrazin-2-amine can be compared with other similar compounds, such as:
(4-Methylsulfanylphenyl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]ethanone: Similar structure but with an ethanone core instead of methanone.
(4-Methylsulfanylphenyl)-[3-(pyridin-2-ylamino)azetidin-1-yl]methanone: Similar structure but with a pyridinyl group instead of pyrazinyl.
(4-Methylsulfanylphenyl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]propanone: Similar structure but with a propanone core instead of methanone.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .
特性
IUPAC Name |
(4-methylsulfanylphenyl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-21-13-4-2-11(3-5-13)15(20)19-9-12(10-19)18-14-8-16-6-7-17-14/h2-8,12H,9-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTKAHDPARSSLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)N2CC(C2)NC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-Methylphenyl)sulfonyl]-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2424428.png)

![1-[(1-phenylcyclopropyl)carbonyl]-1H-imidazole](/img/structure/B2424431.png)
![3-{4-Oxo-5-[1-phenyl-meth-(Z)-ylidene]-2-thioxo-thiazolidin-3-yl}-benzoic acid](/img/structure/B2424432.png)

![3-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]prop-2-enoic acid](/img/structure/B2424434.png)
![Methyl 2-[3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]propanoate](/img/structure/B2424435.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2424437.png)
![3-(4-fluorophenyl)-1-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B2424438.png)
![N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide](/img/structure/B2424440.png)


